molecular formula C13H13N5O2 B2993371 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide CAS No. 2034614-36-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide

Cat. No. B2993371
CAS RN: 2034614-36-1
M. Wt: 271.28
InChI Key: ZGBXWBGFOJULJJ-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide” is a compound that falls under the category of [1,2,4]triazolo[1,5-a]pyrimidine derivatives . These derivatives are widely used to design anticancer agents . The compound is synthesized using a molecular hybridization strategy .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves a molecular hybridization strategy . This strategy is used to design and synthesize a series of these derivatives . The structures of all the compounds are confirmed by IR, 1H-NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[1,5-a]pyrimidine nucleus . This heterocyclic nucleus is used as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its antiproliferative activities . The compound can inhibit the growth and colony formation of certain cancer cells .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has demonstrated the utility of N-arylpyrazole-containing enaminones, which are related to the compound , in the synthesis of various derivatives with antitumor and antimicrobial activities. The synthesis of these compounds has led to the discovery of molecules exhibiting cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HEPG2 (liver carcinoma), showing potential as cancer therapies. Additionally, some of these compounds displayed antimicrobial properties, suggesting their use in combating microbial infections (Riyadh, 2011).

Synthesis of Heterocyclic Systems

The compound's framework has been utilized in the synthesis of new heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one. These systems are of interest due to their novel structures and potential biological activities. The synthetic methodologies developed provide pathways for the creation of diverse heterocyclic compounds that can be further explored for various biological applications (Sirakanyan et al., 2016).

Anticancer Agents

A series of novel triazole functionalized pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The compounds demonstrated promising anticancer activity, highlighting the potential of derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide in the development of new anticancer agents (Vadla & Betala, 2020).

Antimicrobial Activity

Compounds derived from the core structure of this compound have also been investigated for their antimicrobial activity. These studies are crucial for identifying new antimicrobial agents that can address the growing concern of antibiotic resistance. The exploration of these compounds' antimicrobial properties could lead to the development of novel therapeutic agents for treating infectious diseases (Farghaly et al., 2011).

properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c19-12(11-4-2-6-20-11)14-5-1-3-10-7-15-13-16-9-17-18(13)8-10/h2,4,6-9H,1,3,5H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBXWBGFOJULJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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